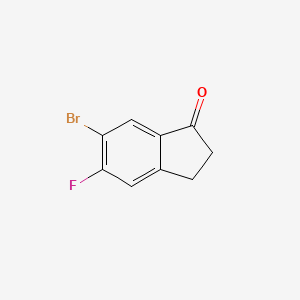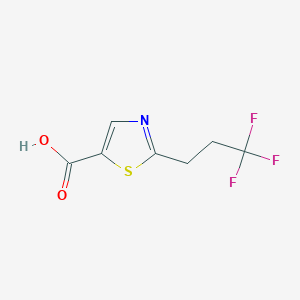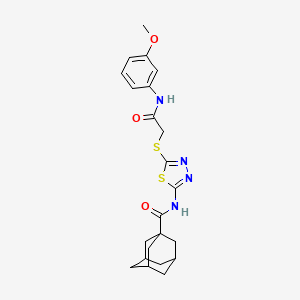![molecular formula C22H15FN6O3S2 B3011275 6-(4-fluorophenyl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)imidazo[2,1-b]thiazole-3-carboxamide CAS No. 1049439-80-6](/img/structure/B3011275.png)
6-(4-fluorophenyl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)imidazo[2,1-b]thiazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-fluorophenyl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)imidazo[2,1-b]thiazole-3-carboxamide is a useful research compound. Its molecular formula is C22H15FN6O3S2 and its molecular weight is 494.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Potential
6-(4-fluorophenyl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)imidazo[2,1-b]thiazole-3-carboxamide and its derivatives have shown promising results in anticancer research. For instance, Abdel‐Maksoud et al. (2019) synthesized a series of imidazo[2,1-b]thiazole derivatives, demonstrating cytotoxic activity against colon cancer and melanoma cell lines, with some compounds showing superior activity compared to the control drug sorafenib (Abdel‐Maksoud, Ammar, & Oh, 2019). Similarly, Karki et al. (2011) evaluated novel imidazo[2,1-b][1,3,4]thiadiazole derivatives for their cytotoxicity against leukemia cells, identifying compounds with strong cytotoxicity and potential as chemotherapeutic agents (Karki, Panjamurthy, Kumar, Nambiar, Ramareddy, Chiruvella, & Raghavan, 2011).
Insecticidal Properties
Soliman et al. (2020) explored the insecticidal potential of sulfonamide thiazole derivatives against the cotton leafworm, Spodoptera littoralis. Their findings revealed that certain derivatives exhibited potent toxic effects, suggesting a potential application in pest control (Soliman, Abd El Salam, Fadda, & Abdelmotaal, 2020).
Antimicrobial and Antifungal Activities
Compounds based on imidazo[2,1-b]thiazole have also been investigated for their antimicrobial and antifungal properties. Güzeldemirci and Küçükbasmacı (2010) synthesized triazole and thiadiazole derivatives incorporating the imidazo[2,1-b]thiazole moiety, which displayed promising antimicrobial activities in preliminary assessments (Güzeldemirci & Küçükbasmacı, 2010).
Antitubercular Activity
In research conducted by Abhale et al. (2016), imidazo[1,2-a]pyridine derivatives were synthesized and evaluated for antitubercular activity against Mycobacterium smegmatis, with some derivatives showing good activity (Abhale, Deshmukh, Sasane, Chavan, & Mhaske, 2016).
Binding with Bovine Serum Albumin
Meng et al. (2012) synthesized p-hydroxycinnamic acid amides, including derivatives containing the imidazo[2,1-b]thiazole moiety, and investigated their binding with bovine serum albumin. This research provides insights into the interactions of these compounds with proteins, which is crucial for understanding their pharmacodynamics (Meng, Zhu, Zhao, Yu, & Lin, 2012).
Fluorescence Binding Studies
The study of fluorescence binding with proteins like bovine serum albumin is significant for understanding the interaction of these compounds at a molecular level, as demonstrated by Meng et al. (2012). This research provides valuable insights into the potential pharmacokinetic properties of these compounds (Meng, Zhu, Zhao, Yu, & Lin, 2012).
特性
IUPAC Name |
6-(4-fluorophenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN6O3S2/c23-15-4-2-14(3-5-15)18-12-29-19(13-33-22(29)27-18)20(30)26-16-6-8-17(9-7-16)34(31,32)28-21-24-10-1-11-25-21/h1-13H,(H,26,30)(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFVBCBEUCHXAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CSC4=NC(=CN34)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN6O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-ethyl-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B3011195.png)


![1-[3-(HYDROXYMETHYL)MORPHOLIN-4-YL]-3-PHENYLPROPAN-1-ONE](/img/structure/B3011198.png)
![N-(2,4-dimethoxyphenyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/new.no-structure.jpg)
![4,7,8-Trimethyl-2-(2-morpholin-4-ylethyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3011200.png)
![3-Chloro-4-methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B3011204.png)



![2-[(4-Methoxyphenyl)amino]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B3011214.png)
![N-[1-(2-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)ethyl]prop-2-enamide](/img/structure/B3011215.png)
